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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available safety and toxicity information for
UR-7247. A comprehensive safety assessment is limited by the absence of detailed, publicly
accessible preclinical toxicology studies and complete clinical trial data. The information herein
is intended for research and informational purposes only and does not constitute medical
advice.

Introduction

UR-7247 is an orally active, potent, and selective non-peptide antagonist of the angiotensin Il
subtype 1 (AT1) receptor. As with other members of the "sartan" class, its therapeutic potential
lies in the modulation of the renin-angiotensin-aldosterone system (RAAS), a critical regulator
of blood pressure and cardiovascular homeostasis. A distinguishing feature of UR-7247 is its
exceptionally long plasma elimination half-life in humans, exceeding 100 hours. This technical
guide provides a detailed overview of the known safety and toxicity profile of UR-7247, drawing
from available clinical data.

Mechanism of Action: AT1 Receptor Blockade

UR-7247 exerts its pharmacological effect by selectively blocking the binding of angiotensin Il
to the AT1 receptor. This action inhibits the downstream signaling pathways responsible for
vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and cellular
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growth, all of which contribute to the pathophysiology of hypertension and other cardiovascular
diseases.

Signaling Pathway of Angiotensin Il via AT1 Receptor
and Site of UR-7247 Action
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Caption: Mechanism of UR-7247 action within the Renin-Angiotensin System.
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Preclinical Toxicity Profile

A thorough review of publicly accessible scientific literature and regulatory databases did not
yield any specific preclinical toxicology data for UR-7247. Information regarding the following
studies is not publicly available:

Acute, sub-chronic, and chronic toxicity studies in various animal models.

o Safety pharmacology assessments (effects on central nervous, respiratory, and
cardiovascular systems).

¢ Genotoxicity (mutagenicity and clastogenicity) assays.

o Carcinogenicity studies.

e Reproductive and developmental toxicity studies.

In vitro cytotoxicity data.

While a good safety profile with a wide therapeutic window has been mentioned, the
quantitative data to support this (e.g., LD50 values) is not available in the public domain.[1]

Clinical Safety and Tolerability

The primary source of clinical safety data for UR-7247 comes from a study conducted in
healthy volunteers, as described by Maillard et al. (2000).[1][2][3] This study focused on the
pharmacological properties of the compound and provides the most detailed insight into its
safety in humans to date.

Study Design and Demographics

The clinical trial was an open-label, single-dose administration study with four parallel groups.
[1][3] The participants were healthy male volunteers.[1][3] The study aimed to assess the
pharmacologic properties of increasing single oral doses of UR-7247.[1][3]

Experimental Workflow of the UR-7247 Clinical Study
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Screening of
Healthy Male Volunteers

Group Allocation
(4 Parallel Groups, n=4 each)

Group 1: Group 2: Group 3: Group 4:

Single Oral Dose Single Oral Dose Single Oral Dose Single Oral Dose
UR-7247 (2.5 mQ) UR-7247 (5 mg) UR-7247 (10 mg) Losartan (100 mg)

Monitoring & Data Collection
(up to 96 hours post-dose)

:

Assessment of:
- Angiotensin |l Receptor Blockade
- Safety Parameters (Hematology, Hepatic, Renal, ECG)

Click to download full resolution via product page

Caption: Experimental workflow for the clinical evaluation of UR-7247.

Safety Outcomes

Across the tested single oral doses of 2.5 mg, 5 mg, and 10 mg, UR-7247 was reported to be
well-tolerated.[4] No clinically significant adverse effects were recorded.[4] Furthermore,
monitoring of safety parameters revealed no significant changes in hematological, hepatic, or
renal functions.[4] Electrocardiogram (ECG) monitoring also showed no notable abnormalities.

[4]
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Dosage Groups
Parameter ) Observed Outcome Reference
(Single Oral Dose)

General Tolerability 2.5 mg, 5 mg, 10 mg Well-tolerated [4]

No clinically significant
Adverse Effects 2.5 mg, 5 mg, 10 mg adverse effects [4]

reported

No significant
Hematology 2.5 mg, 5 mg, 10 mg [4]
changes observed

] ) No significant
Hepatic Function 2.5 mg, 5 mg, 10 mg [4]
changes observed

) No significant
Renal Function 2.5 mg, 5 mg, 10 mg [4]
changes observed

Electrocardiogram No significant
2.5mg, 5 mg, 10 mg [4]
(ECG) changes observed

Summary and Conclusion

Based on the limited publicly available data, UR-7247 demonstrated a favorable safety profile
in a single-dose study in healthy male volunteers at doses up to 10 mg. The compound was
well-tolerated, with no significant adverse events or clinically relevant changes in laboratory
safety parameters. Its mechanism of action as an AT1 receptor antagonist is well-established,
and its safety profile is expected to be consistent with this class of drugs.

However, a comprehensive assessment of the safety and toxicity of UR-7247 is constrained by
the lack of published preclinical toxicology data. For drug development professionals, further
investigation into non-clinical safety studies, including but not limited to, repeat-dose toxicity,
safety pharmacology, genotoxicity, and reproductive toxicity, would be imperative to fully
characterize the risk profile of UR-7247 for therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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